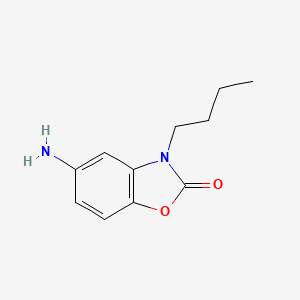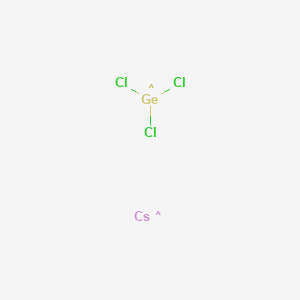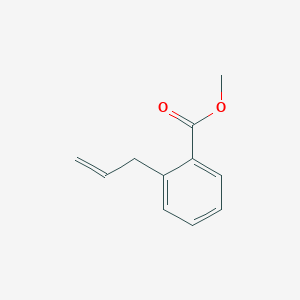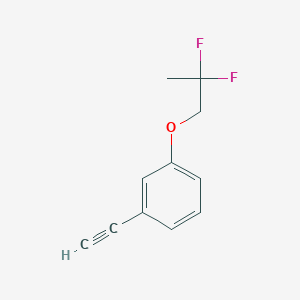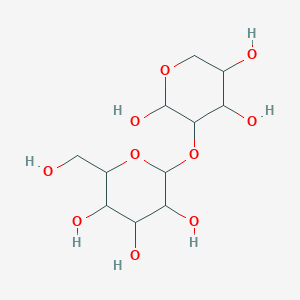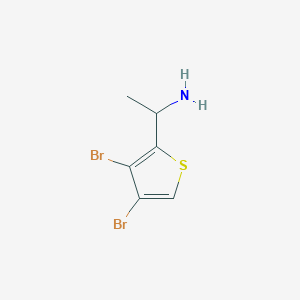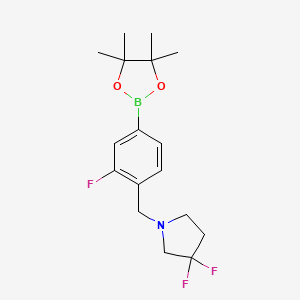
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains both fluorine and boron atoms, making it interesting for various applications.
- The compound’s chemical formula is C16H24B2F2N2O2 .
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
- The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yields.
Analyse Chemischer Reaktionen
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- Used as a building block in organic synthesis.
- Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
- Biology and Medicine :
- Investigated for potential drug development due to its unique structure.
- Boron-based compounds have applications in cancer therapy and imaging.
- Industry :
- Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
Wirkmechanismus
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness :
- Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
- Unlike simpler boronic acids, this compound has additional functional groups.
- Similar Compounds :
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
- Other boron-containing compounds with similar reactivity may also be relevant.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
Eigenschaften
Molekularformel |
C17H23BF3NO2 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
InChI-Schlüssel |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


